N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O6/c20-16-7-6-13(10-17(16)24(29)30)21-18(25)15-5-2-8-22(19(15)26)11-12-3-1-4-14(9-12)23(27)28/h1-10H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANMIAFSTDKCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the dihydropyridine class, which has been extensively studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C19H15ClN4O4. The compound features a dihydropyridine core with multiple nitro and chloro substituents that may influence its biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClN4O4 |
| Molecular Weight | 396.80 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the dihydropyridine core followed by the introduction of nitro and chloro groups through electrophilic aromatic substitution reactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated that dihydropyridine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways. While specific data on this compound is limited, its structural analogs have shown promising results against various pathogens .
Anticancer Properties
Dihydropyridine derivatives are also explored for their anticancer properties. Studies have suggested that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell cycle progression and the activation of apoptotic pathways. For instance, compounds with nitro substituents have been reported to enhance cytotoxicity in certain cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented. Dihydropyridines can inhibit pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation. This activity may be attributed to their ability to interact with various molecular targets involved in inflammatory responses .
Case Studies
- Antimicrobial Activity Study : A derivative similar to N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial efficacy.
- Cytotoxicity Assay : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that a related compound induced apoptosis at concentrations above 50 µM, with an IC50 value indicating effective cytotoxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several classes of bioactive molecules:
- Similar nitro-substituted compounds, such as those in , exhibit potent antimicrobial activity due to these electron-withdrawing groups .
- Carboxamide Linkage : The carboxamide group is critical for hydrogen bonding in biological targets. This feature is shared with naphthyridine derivatives (), where carboxamide moieties improve solubility and target affinity .
Physicochemical Properties
Spectral and physical data from highlight trends in similar compounds:
The higher molecular weight and nitro groups in the target compound likely increase its logP compared to simpler analogues, affecting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
